molecular formula C11H9F3N2OS B14913978 (2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B14913978
M. Wt: 274.26 g/mol
InChI Key: UOEGMKVMBNUAAF-UHFFFAOYSA-N
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Description

(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a trifluoromethylphenyl group and a methyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methyl-2-thioxothiazolidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: Unique due to the presence of both trifluoromethyl and thiazolidinone groups.

    (2Z)-3-methyl-2-{[3-(chloromethyl)phenyl]imino}-1,3-thiazolidin-4-one: Similar structure but with a chloromethyl group instead of trifluoromethyl.

    (2Z)-3-methyl-2-{[3-(methyl)phenyl]imino}-1,3-thiazolidin-4-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This group enhances the compound’s stability, lipophilicity, and potential biological activity.

Properties

Molecular Formula

C11H9F3N2OS

Molecular Weight

274.26 g/mol

IUPAC Name

3-methyl-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9F3N2OS/c1-16-9(17)6-18-10(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3

InChI Key

UOEGMKVMBNUAAF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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